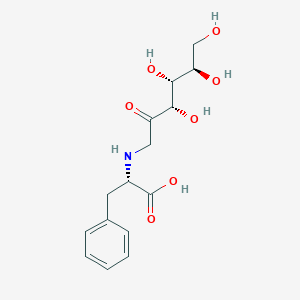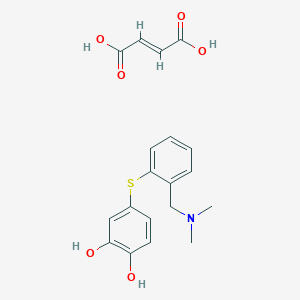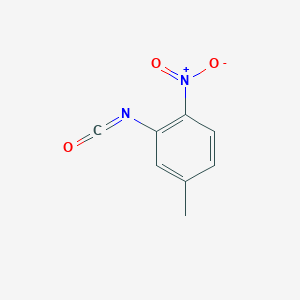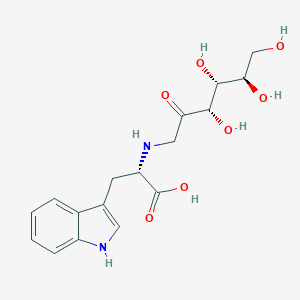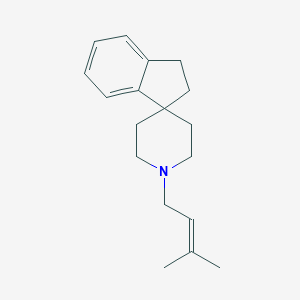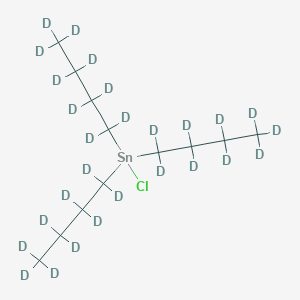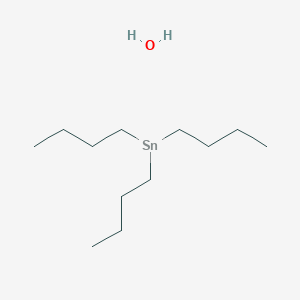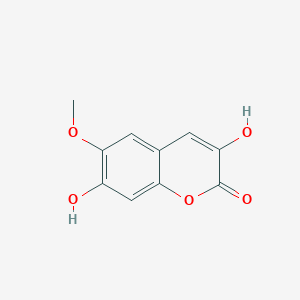
3-Hydroxyscopoletin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyscopoletin is a natural compound that belongs to the coumarin family. It is found in various plant species, including Artemisia annua, Murraya koenigii, and Ruta graveolens. 3-Hydroxyscopoletin has attracted significant attention from researchers due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxyscopoletin is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant defense system.
Effets Biochimiques Et Physiologiques
3-Hydroxyscopoletin has been shown to exert various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce oxidative stress and inflammation. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Hydroxyscopoletin in lab experiments is its availability. It can be easily synthesized or obtained from natural sources. Another advantage is its potential pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of using 3-Hydroxyscopoletin in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 3-Hydroxyscopoletin. One direction is the investigation of its potential use in the treatment of Alzheimer's disease. Another direction is the study of its mechanism of action in regulating glucose metabolism and insulin sensitivity. Additionally, the development of novel synthesis methods and the evaluation of its safety and toxicity profile are also important future directions.
Méthodes De Synthèse
3-Hydroxyscopoletin can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of salicylic acid with ethyl acetoacetate, followed by cyclization and hydrolysis. Enzymatic synthesis involves the use of enzymes such as coumarin 7-hydroxylase and 6-hydroxylase to convert scopoletin to 3-Hydroxyscopoletin. Microbial synthesis involves the use of microorganisms such as Streptomyces griseus to produce 3-Hydroxyscopoletin.
Applications De Recherche Scientifique
3-Hydroxyscopoletin has been extensively studied for its potential pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
127861-47-6 |
|---|---|
Nom du produit |
3-Hydroxyscopoletin |
Formule moléculaire |
C10H8O5 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
3,7-dihydroxy-6-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-9-3-5-2-7(12)10(13)15-8(5)4-6(9)11/h2-4,11-12H,1H3 |
Clé InChI |
OYTFXDXDHQVNQJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
SMILES canonique |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
Autres numéros CAS |
127861-47-6 |
Synonymes |
3-hydroxyscopoletin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)

![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)
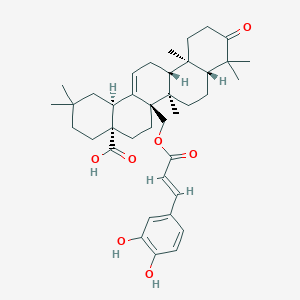


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
